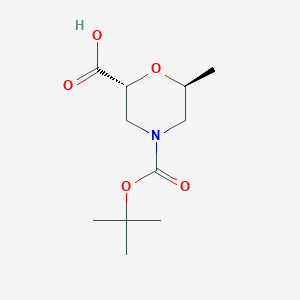

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is (2R,6S)-6-methyl-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid . This name reflects both the substituent positions on the morpholine ring and the absolute configurations at the stereogenic centers.

- Morpholine backbone : The parent heterocycle is a six-membered ring containing one oxygen and one nitrogen atom.

- Substituents :

- A tert-butoxycarbonyl (Boc) group at position 4.

- A methyl group at position 6.

- A carboxylic acid group at position 2.

- Stereochemical descriptors :

The stereochemistry is critical for the compound’s reactivity and physical properties, as evidenced by its distinct melting point (predicted density: 1.179±0.06 g/cm³) and boiling point (373.7±42.0 °C).

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1346410-78-3 | |

| MDL Number | MFCD32670749 | |

| Synonym | (2R,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid |

The CAS number 1346410-78-3 uniquely distinguishes it from stereoisomers such as the (2R,6R) and (2S,6S) variants. Notably, the European Community (EC) number 952-012-9 refers to a racemic mixture of (2R,6R) and (2S,6S) configurations, underscoring the importance of stereochemical specificity in regulatory documentation.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₁₁H₁₉NO₅ (molecular weight: 245.27 g/mol) defines its elemental composition. Structural isomerism arises from two key factors:

Stereoisomerism :

Conformational Flexibility :

The SMILES notation O=C([C@H]1CN(C(OC(C)(C)C)=O)CC@HO1)O explicitly encodes the stereochemistry, with the @ symbols denoting the R and S configurations at C2 and C6, respectively.

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

(2R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |

InChI Key |

IJMIYSXHHOKJEZ-JGVFFNPUSA-N |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The primary step in the synthesis is the protection of the morpholine nitrogen with a Boc group to prevent unwanted side reactions during subsequent transformations.

- Reagents and Conditions: The Boc group is typically introduced by reacting the morpholine precursor with di-tert-butyl dicarbonate (Boc2O) in an aprotic solvent such as dichloromethane at low temperatures (0–25°C) to minimize racemization.

- Catalysis: A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to enhance the reaction rate and efficiency while preserving stereochemical integrity.

- Workup: The reaction progress is monitored by thin-layer chromatography (TLC), and the reaction is quenched with aqueous sodium bicarbonate to neutralize excess reagents and isolate the Boc-protected product.

Stereoselective Synthesis of the Morpholine Ring

The stereochemistry at positions 2 and 6 is introduced or preserved by starting from chiral precursors or via stereoselective reactions.

- Starting Materials: Chiral amino acids or derivatives such as L-leucine can be used as starting points, which are converted into morpholine derivatives through multi-step sequences involving protection, oxidation, and ring closure.

- Oxidation and Functionalization: Controlled oxidation and substitution reactions are employed to install the carboxylic acid and methyl substituents at the correct stereochemical positions.

- Use of Flow Microreactor Systems: Industrial synthesis may utilize flow microreactor technology to precisely control reaction parameters, improving yield and stereoselectivity while reducing waste.

Deprotection and Further Functionalization

- Boc Deprotection: Removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) under mild conditions to avoid racemization or degradation.

- Subsequent Reactions: The free amine or carboxylic acid groups can be further functionalized, for example, by coupling with amines like diphenylmethanamine in dimethylformamide (DMF) to form amide derivatives.

Purification and Characterization

- Purification: The product is purified by extraction, crystallization, or chromatography. Crystallization often exploits the compound’s ability to form stable hydrogen-bonded networks.

- Storage: The compound is stored under dry conditions at 2–8°C to maintain stability and prevent hydrolysis of the Boc group.

Detailed Synthetic Route Example (Literature-Based)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | L-leucine dissolved in acetone, NaOH added, cooled to 0–5°C | Reaction with di-tert-butyl dicarbonate (1.09 eq) | ~90 | Boc protection of amino acid |

| 2 | Reaction mass acidified to pH 2–3, extracted with dichloromethane | Isolation of Boc-protected intermediate | - | Extraction and purification |

| 3 | Boc-protected intermediate reacted with isobutyl formate and 4-methylmorpholine at -20°C | Formation of morpholine ring precursor | ~98 | Controlled low temperature to maintain stereochemistry |

| 4 | Addition of N,O-dimethylhydroxylamine hydrochloride and triethylamine, stirred at 25–30°C | Amide bond formation | - | Facilitates ring closure |

| 5 | Reaction with isopropenylmagnesium bromide in THF at -78°C to 0–5°C | Introduction of methyl substituent | ~65 | Grignard reaction step |

| 6 | Oxidation with AD mix-β in t-butanol/water at 0–5°C | Stereoselective dihydroxylation | ~55 | Stereochemical control |

| 7 | Final purification by crystallization from ethanol/water | Isolation of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid | 74–85 | High purity product obtained |

(Data adapted and consolidated from patent WO2016046843A1 and related literature)

Analytical Techniques for Quality Control

- Chiral High-Performance Liquid Chromatography (HPLC): Used to assess enantiomeric purity and detect epimers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity and stereochemistry.

- Single-Crystal X-ray Diffraction: Provides definitive stereochemical assignment and confirms the chair conformation of the morpholine ring.

- Mass Spectrometry (MS): Detects impurities and confirms molecular weight.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent for Boc Protection | Dichloromethane |

| Temperature Range | 0–25°C (protection), -78 to 5°C (functionalization) |

| Catalysts/Additives | 4-Dimethylaminopyridine (DMAP), triethylamine |

| Deprotection Agent | Trifluoroacetic acid (TFA) |

| Purification Methods | Extraction, crystallization, chromatography |

| Storage Conditions | Dry, 2–8°C, inert atmosphere recommended |

| Typical Yields | 55–90% depending on step |

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like TFA for deprotection, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized morpholine derivatives.

Scientific Research Applications

The compound exhibits various biological activities, making it a valuable candidate in pharmaceutical research:

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound have shown promising anticancer activity against various cancer cell lines. For instance, it has been reported to induce apoptosis and inhibit cell proliferation in HepG2 liver cancer cells.

- Antimicrobial Activity : Research has demonstrated that this compound possesses antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

A study investigating the anticancer effects of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid revealed significant results:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

These findings suggest that the compound may be effective in reducing cell viability in cancer treatments compared to established chemotherapeutics like doxorubicin.

Antimicrobial Efficacy

The antimicrobial activity was assessed using the well diffusion method, yielding the following results:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These results indicate that the compound has potential as an antimicrobial agent.

Synthetic Approaches

The synthesis of this compound typically involves several key steps:

- Formation of the Morpholine Ring : The initial step often involves constructing the morpholine structure through cyclization reactions.

- Introduction of the Tert-Butoxycarbonyl Group : This protective group is added to enhance stability during subsequent reactions.

- Carboxylic Acid Formation : The final step involves converting suitable precursors into the desired carboxylic acid form.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomeric Comparison: (2R,6R)-Isomer

The (2R,6R)-diastereomer shares the same molecular formula (C₁₁H₁₉NO₅) but differs in stereochemistry at the 6-position. Computational studies predict distinct physicochemical properties, such as collision cross-section (CCS) values for adducts (e.g., [M+H]+: 154.6 Ų vs. [M+Na]+: 162.5 Ų), which influence mass spectrometry behavior . Stereochemical variations also impact crystal packing and biological activity, as enantiomers often exhibit divergent interactions with chiral environments like enzyme active sites .

Functional Group Modifications

(2R,6S)-6-((Benzyloxy)methyl)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid

- CAS No.: 1093085-91-6

- Molecular Formula: C₁₉H₂₅NO₆

- This contrasts with the methyl group in the parent compound, which offers minimal steric hindrance .

6-Fluoro-2-morpholinonicotinic Acid

- CAS No.: 2070856-05-0

- Molecular Formula : C₁₀H₁₁FN₂O₃

- Key Differences : Incorporation of a fluoro substituent and a nicotinic acid moiety introduces electronegativity and hydrogen-bonding capacity, altering solubility and target-binding affinity compared to the tert-butoxycarbonyl-protected morpholine .

tert-Butoxycarbonyl (Boc)-Protected vs. Unprotected Derivatives

Compounds lacking the Boc group, such as 4'-morpholino-[1,1'-biphenyl]-4-carbaldehyde (CAS 893739-03-2), exhibit reduced steric bulk and higher reactivity due to the absence of the protective group. This makes them more suitable for further functionalization but less stable under acidic conditions .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Stereochemistry | Notable Properties | References |

|---|---|---|---|---|---|---|

| (2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid | 1346410-78-3 | C₁₁H₁₉NO₅ | tert-Butoxycarbonyl, methyl | 2R,6S | Chair conformation, weak H-bonds | [2], [7] |

| (2R,6R)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid | - | C₁₁H₁₉NO₅ | tert-Butoxycarbonyl, methyl | 2R,6R | Predicted CCS: 154.6 Ų ([M+H]+) | [9], [10] |

| (2R,6S)-6-((Benzyloxy)methyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | 1093085-91-6 | C₁₉H₂₅NO₆ | Benzyloxymethyl | 2R,6S | Increased lipophilicity | [8] |

| 6-Fluoro-2-morpholinonicotinic acid | 2070856-05-0 | C₁₀H₁₁FN₂O₃ | Fluoro, nicotinic acid | - | Enhanced electronegativity | [8] |

Biological Activity

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, often referred to as Boc-6-methylmorpholine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

- Chemical Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 1581752-93-3

- SMILES Notation : C[C@@H]1CN(CC@@HC(=O)O)C(=O)OC(C)(C)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor in biochemical pathways and its role in drug development.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates allows it to act as a competitive inhibitor.

- Antimicrobial Properties : Research indicates that derivatives of morpholine compounds possess antimicrobial activity. The specific biological assays conducted with this compound have shown promising results against various bacterial strains.

Case Studies

-

Antibacterial Activity : A study evaluated the antibacterial effects of various morpholine derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Compound Bacterial Strain Inhibition Zone (mm) Boc-6-methylmorpholine S. aureus 15 Boc-6-methylmorpholine B. subtilis 12 - Anticancer Potential : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Synthesis and Derivatives

The synthesis of this compound has been documented with various methodologies focusing on enantiomeric purity and yield optimization. Notable synthetic routes include:

- Boc Protection : The introduction of the tert-butoxycarbonyl group enhances the stability and solubility of the compound.

- Methylation : Specific methylation steps are critical for achieving the desired stereochemistry.

Safety and Handling

The safety profile of this compound indicates potential hazards:

| Hazard Statements | Precautionary Statements |

|---|---|

| H302 - Harmful if swallowed | P301+P310 - If swallowed, immediately call a poison center or doctor |

| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |

| H319 - Causes serious eye irritation | P305+P351+P338 - If in eyes: Rinse cautiously with water for several minutes |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stereochemistry of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for assessing enantiomeric purity, as co-elution of epimers can occur under standard conditions . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, confirms structural integrity, while single-crystal X-ray diffraction provides definitive stereochemical assignment . For quantitative purity, combine HPLC (>95% purity threshold) with mass spectrometry (MS) to detect trace impurities .

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group onto the morpholine ring without racemization?

- Methodological Answer : The Boc group is typically introduced via a nucleophilic substitution or acylation reaction. To avoid racemization at the chiral centers (2R,6S), use mild conditions:

- React the morpholine precursor with di-tert-butyl dicarbonate (BocO) in dichloromethane at 0–25°C.

- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency while minimizing stereochemical scrambling .

- Monitor reaction progress via thin-layer chromatography (TLC) and quench with aqueous sodium bicarbonate to isolate the Boc-protected product .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound at +4°C in a desiccator to prevent hydrolysis of the Boc group. Avoid prolonged exposure to acidic/basic conditions or high humidity. For long-term storage, lyophilize and keep under inert gas (argon or nitrogen) . Prior to use, confirm stability via -NMR to detect decomposition (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl group influence the compound’s stability under acidic or basic conditions, and what experimental approaches can assess this?

- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To evaluate stability:

- Acidic conditions : Dissolve the compound in trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v) and monitor deprotection kinetics via -NMR (disappearance of tert-butyl singlet at ~1.4 ppm) .

- Basic conditions : Stir in sodium hydroxide (0.1 M) and analyze by HPLC for intact Boc group retention .

- Use density functional theory (DFT) calculations to predict protonation sites and degradation pathways .

Q. In studies where the compound exhibits unexpected biological activity, how can researchers determine if this is due to stereochemical impurities?

- Methodological Answer :

- Perform chiral HPLC analysis using a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers. Compare retention times with synthetic standards .

- Synthesize and test individual enantiomers (e.g., (2S,6R)-isomer) to isolate stereochemical contributions to bioactivity .

- Use circular dichroism (CD) spectroscopy to correlate optical activity with biological outcomes .

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations to study conformational flexibility, particularly the morpholine ring puckering and Boc group orientation .

- Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental IR and NMR data to validate transition states in proposed reaction mechanisms (e.g., acyl transfer) .

- Use docking studies to predict interactions with biological targets (e.g., enzymes), guiding rational derivatization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Compare reaction conditions (e.g., solvent polarity, temperature, catalyst load) across studies. For example, reports 95% purity using DMAP, while other protocols may omit it, leading to lower yields .

- Replicate key procedures with controlled variables (e.g., inert atmosphere vs. ambient) to identify sensitivity to oxygen or moisture .

- Characterize byproducts via LC-MS to identify competing pathways (e.g., ring-opening or oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.